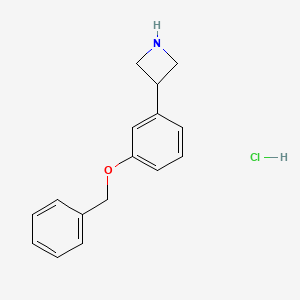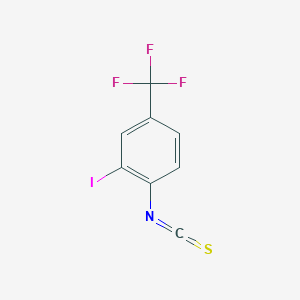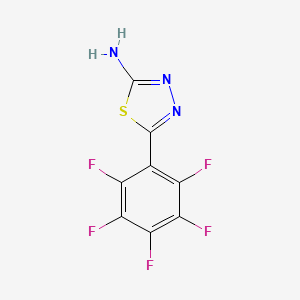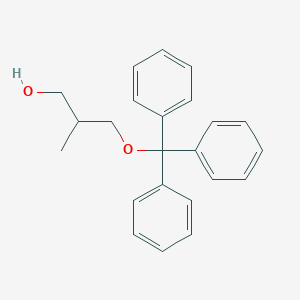
2-Methyl-3-(trityloxy)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(trityloxy)-1-propanol is an organic compound with a unique structure that includes a trityloxy group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trityloxy)-1-propanol typically involves the reaction of 2-methyl-3-hydroxy-1-propanol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
2-Methyl-3-(trityloxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trityloxy group can be reduced to form a simpler alcohol.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trityloxy group.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a simpler alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted alcohols.
科学的研究の応用
2-Methyl-3-(trityloxy)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-(trityloxy)-1-propanol depends on its specific application. In general, the trityloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other sites on the molecule. The molecular targets and pathways involved would vary based on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2-Methyl-3-hydroxy-1-propanol: Lacks the trityloxy group, making it more reactive at the hydroxyl site.
3-(Trityloxy)-1-propanol: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Methyl-3-(methoxy)-1-propanol: Contains a methoxy group instead of a trityloxy group, leading to different chemical properties.
Uniqueness
2-Methyl-3-(trityloxy)-1-propanol is unique due to the presence of both a trityloxy group and a methyl group, which influence its reactivity and potential applications. The trityloxy group provides steric hindrance and stability, while the methyl group affects the compound’s overall reactivity and interactions with other molecules.
特性
分子式 |
C23H24O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-methyl-3-trityloxypropan-1-ol |
InChI |
InChI=1S/C23H24O2/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,24H,17-18H2,1H3 |
InChIキー |
FIRDCPGVKWDUEJ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


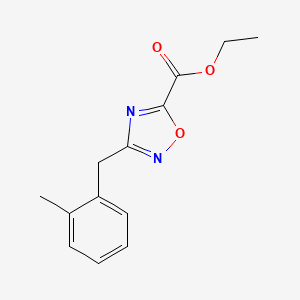

![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)



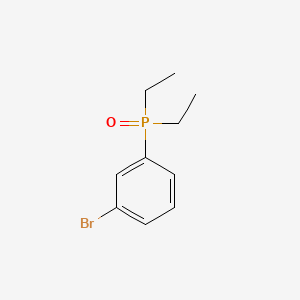
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
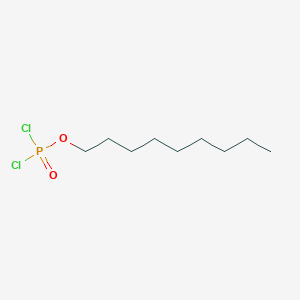

![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
